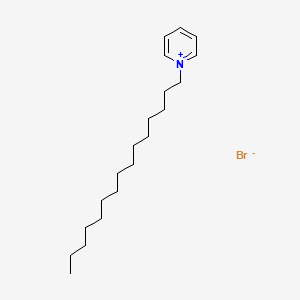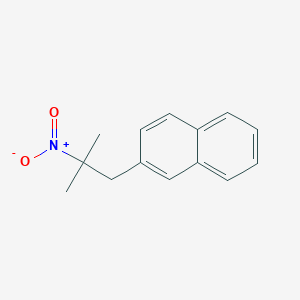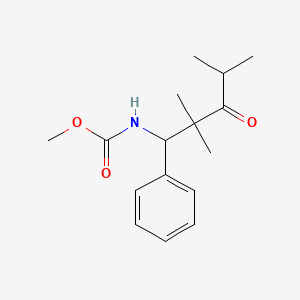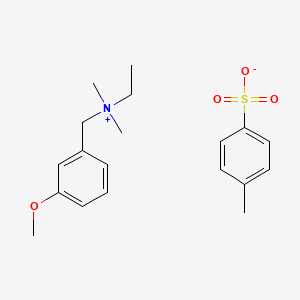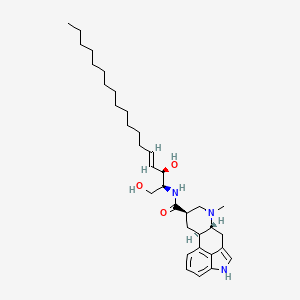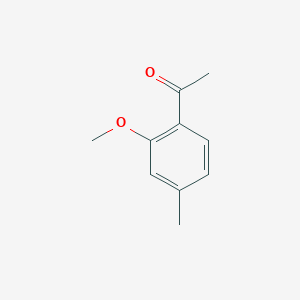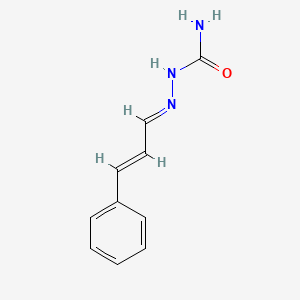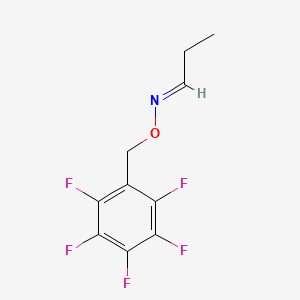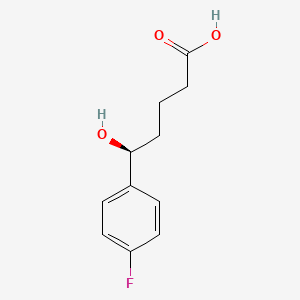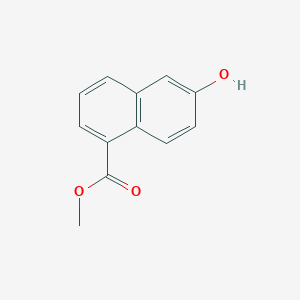
Methyl 6-hydroxy-1-naphthoate
概要
説明
科学的研究の応用
Anti-inflammatory Properties
Methyl 6-hydroxy-1-naphthoate, a naphthol derivative, has shown promising anti-inflammatory effects. In a study, it significantly inhibited the release of nitric oxide, interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. It also suppressed the activation of NF-κB and MAPKs signaling pathways, highlighting its potential in treating inflammatory conditions (Zhang et al., 2011).
Synthesis and Chemical Applications
This compound derivatives and their heterocyclic analogues have been synthesized using a two-step approach, including Heck coupling and Dieckmann cyclization. This synthesis process is significant in producing 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale, demonstrating its utility in organic synthesis and chemical processes (Podeschwa & Rossen, 2015).
Photophysical Properties
Studies have also focused on the photophysical properties of this compound derivatives. These compounds exhibit strong intramolecular hydrogen bonds in their ground electronic state, influencing the yield of an excited state intramolecular proton transfer process. This property is crucial in understanding the photostability and photoreactivity of these compounds, which can be applied in photochemistry and material sciences (Catalán et al., 1999).
Pharmacological Applications
While explicitly excluding information related to drug use, dosage, and side effects, it's notable that this compound derivatives have been explored for various pharmacological activities. For instance, some derivatives have been studied for their potential in antibacterial, antifungal, and anticancer applications. This indicates the broad scope of research applications of these compounds in pharmacology and medicine (Mbaveng & Kuete, 2014).
作用機序
- NF-κB (Nuclear Factor Kappa B) : NF-κB is a transcription factor that regulates the expression of inflammation-related genes. Normally, NF-κB exists in an inactive form in the cytoplasm, bound to inhibitory kappa B (IκB) protein. Upon activation, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory mediators .
Mode of Action:
MHNA interacts with its targets in the following ways:
Suppression of NF-κB Activation: MHNA inhibits lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and transcriptional activity. It also prevents IκB-α degradation, thereby reducing NF-κB translocation to the nucleus .
MAPKs (Mitogen-Activated Protein Kinases) Inhibition: MHNA decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Biochemical Pathways:
The affected pathways downstream of MHNA action include those related to inflammatory mediators (such as nitric oxide, interleukin-1β, and interleukin-6) and enzymes (inducible NO synthase and cyclooxygenase-2) .
Result of Action:
MHNA’s anti-inflammatory effects lead to the suppression of pro-inflammatory mediators, which may mitigate excessive inflammatory responses .
生化学分析
Biochemical Properties
Methyl 6-hydroxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the activation of nuclear factor kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPKs) . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In macrophages, it significantly inhibits the release of nitric oxide, interleukin-1 beta, and interleukin-6, as well as the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and reducing inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound inhibits the activation of NF-κB by preventing the degradation of inhibitory kappa B and the translocation of NF-κB to the nucleus . Additionally, it reduces the activation of p38 MAPK and JNK pathways, which are crucial for the inflammatory response. These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on inflammatory pathways over extended periods, although its efficacy may decrease as it degrades . This highlights the importance of considering the compound’s stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and cellular signaling . The compound interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2, affecting the levels of metabolites like nitric oxide and prostaglandins. These interactions can influence metabolic flux and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
methyl 6-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXQZHHVDIJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463698 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-13-3 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
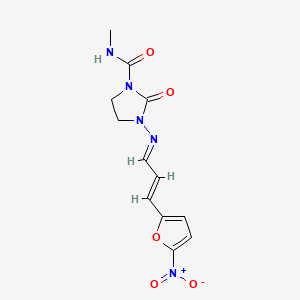
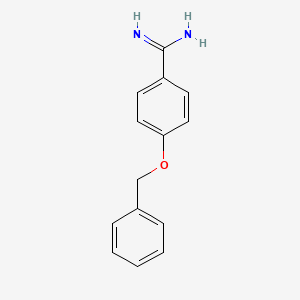
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)

